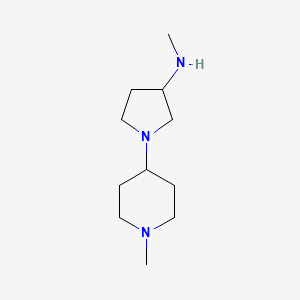

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine

Description

N-Methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a secondary amine characterized by a pyrrolidine core substituted at the 3-position with an N-methyl group and at the 1-position with a 1-methylpiperidin-4-yl moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.33 g/mol . The compound’s SMILES notation (CNC1CCN(C1)C2CCN(CC2)C) and InChIKey (YQIZJCYKHRHHDQ-UHFFFAOYSA-N) highlight its structural complexity, featuring fused cyclic amines .

Properties

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIZJCYKHRHHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine typically involves the reaction of N-methylpiperidine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where N-methylpiperidine is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine has been investigated for its potential as a therapeutic agent in treating various neuropsychiatric disorders. It is particularly noted for its interaction with monoamine receptors, which are crucial in the regulation of mood and behavior. The compound may serve as a precursor for developing medications targeting conditions such as schizophrenia, depression, and anxiety disorders .

Mechanism of Action

The compound's mechanism involves binding to specific receptors in the brain, modulating neurotransmitter activity. For instance, it has shown promise in inhibiting the serotonin receptor of the 5-HT2A subclass, which is implicated in mood regulation and anxiety . This interaction could lead to alleviating symptoms associated with mood disorders.

Organic Synthesis

Building Block in Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify and derive various derivatives that may possess distinct biological activities.

Synthesis Pathways

Several synthetic pathways have been developed to produce this compound efficiently. These pathways often involve multi-step reactions that include the formation of piperidine and pyrrolidine rings, which are essential for its biological activity .

Pharmacological Research

Receptor Binding Studies

Research has focused on the compound's role as a ligand in receptor binding studies. Its ability to selectively bind to certain receptors makes it a valuable tool for understanding receptor mechanisms and developing new drugs .

Case Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models. For example:

- Neuropsychiatric Disorders: In animal models, compounds similar to this compound have shown reductions in anxiety-like behaviors and improvements in depressive symptoms .

- Pain Management: The compound's interaction with pain pathways suggests potential applications in analgesia, particularly concerning neuropathic pain management .

Industrial Applications

This compound is also being explored for its utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing novel materials with specific functionalities that can be utilized across various industries.

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Potential treatment for neuropsychiatric disorders | Schizophrenia, depression, anxiety |

| Organic Synthesis | Building block for complex organic molecules | Derivatives with distinct biological activities |

| Pharmacological Research | Ligand in receptor binding studies | Reductions in anxiety-like behaviors |

| Industrial Applications | Production of specialty chemicals and materials | Novel materials with specific functionalities |

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrrolidin-3-amine Derivatives

- 1-Phenylpyrrolidin-3-amine derivatives (A13–A16) : These compounds replace the 1-methylpiperidin-4-yl group with a phenyl substituent. The phenyl group enhances aromatic interactions in biological targets, as seen in their antiseizure activity .

- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine: Features an aminoethyl side chain, increasing hydrogen-bonding capacity compared to the target compound’s methylpiperidinyl group .

Piperidine/Pyrrolidine Hybrids

- (3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine (41) : Incorporates a pyrimidinyl group and fluorophenyl substituents, enhancing steric bulk and electron-withdrawing effects for receptor selectivity .

- 1-Methylpiperidin-4-yl 4-iodobenzoate (1): An ester derivative with a polar iodobenzoate group, contrasting with the non-esterified secondary amine in the target compound .

Physicochemical Properties

*Estimated based on analogous secondary amines.

†Estimated from phenyl-substituted analogs.

‡Derived from fluorinated aromatic substituents.

- Collision Cross-Section (CCS) : The target compound’s CCS (149.1 Ų) is lower than iodobenzoate derivatives (e.g., compound 1 in ), suggesting a more compact structure .

- Log P : The target compound’s estimated log P (~2.5) is comparable to 1-phenylpyrrolidin-3-amine derivatives (~2.8) but lower than fluorinated or iodinated analogs, indicating moderate lipophilicity .

Key Research Findings and Implications

- Bioisosteric Potential: Replacement of the methylpiperidinyl group with phenyl or pyrimidinyl moieties (as in ) could modulate target selectivity or metabolic stability.

- Pharmacokinetic Considerations : The target compound’s moderate CCS and log P suggest favorable CNS penetration, akin to cholinesterase ligands in .

Biological Activity

N-Methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine (CAS No. 1096289-19-8) is a nitrogen-containing heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound, with a molecular formula of C11H23N3, is structurally related to both pyrrolidine and piperidine derivatives, which are known for their diverse biological activities.

The synthesis of this compound typically involves the reaction of 1-methylpiperidine with pyrrolidine derivatives under controlled conditions. Common methods include the use of catalysts and solvents at elevated temperatures to facilitate the formation of the desired product. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for further research.

This compound is believed to exert its biological effects through interactions with specific receptors or enzymes. The binding affinity and selectivity for these targets can lead to modulation of various signaling pathways, contributing to its potential therapeutic effects .

Pharmacological Potential

Research indicates that this compound may have applications in several therapeutic areas:

- Neuropharmacology : Its structural similarity to known psychoactive substances suggests potential use in treating neurological disorders. Compounds with similar structures have been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors .

- Cancer Research : Preliminary studies have explored its role as an inhibitor in cancer cell lines. For instance, compounds derived from similar piperidine frameworks have demonstrated antiproliferative activity against various human tumor xenografts, indicating potential for development as anticancer agents .

In Vitro Studies

A study focusing on piperidine derivatives found that modifications similar to those in this compound could enhance potency against specific cancer cell lines. The research highlighted how structural changes influenced binding affinity and biological activity, suggesting that this compound could be optimized for better efficacy in therapeutic applications .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended methods for synthesizing N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, using piperidine and pyrrolidine precursors. Key steps include protecting group strategies to avoid side reactions and chromatographic purification (e.g., HPLC or flash chromatography) to isolate the target compound. Purity validation requires spectroscopic characterization (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS). For crystalline intermediates, X-ray diffraction (using SHELX software ) can confirm structural integrity.

Q. How can researchers address the lack of physicochemical data (e.g., solubility, stability) for this compound?

Experimental determination is critical. Solubility can be assessed via shake-flask methods in buffers of varying pH. Stability studies under different temperatures and storage conditions (e.g., 4°C vs. room temperature) should employ HPLC-UV to monitor degradation. If data remains inconsistent, computational tools (e.g., COSMO-RS) can predict properties, though experimental validation is preferred .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Target-specific assays (e.g., receptor binding assays for serotonin or dopamine receptors) are recommended due to the compound’s structural similarity to known neuromodulators. Cell-based assays (e.g., cAMP modulation or calcium flux) can quantify functional activity. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental crystallography data be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Validate computational models (e.g., DFT or MD simulations) against experimental X-ray structures refined using SHELXL . If crystal data is unavailable, NOESY NMR can provide solution-state conformational insights. For unresolved cases, mutagenesis or isotopic labeling may clarify interactions .

Q. What experimental design considerations are critical for SAR studies on pyrrolidin-3-amine derivatives?

Focus on systematic substitutions at the pyrrolidine and piperidine moieties. For example:

- Replace the N-methyl group with bulkier substituents to assess steric effects.

- Modify the piperidine ring’s methylation pattern to study conformational constraints. Biological testing must include both in vitro (receptor binding) and in vivo (pharmacokinetic) assays. Notably, reversing the pyrrolidin-3-amine linker can abolish activity, emphasizing stereochemical sensitivity .

Q. How should researchers handle conflicting toxicity data in preclinical studies?

If acute toxicity results vary (e.g., LD₅₀ discrepancies), conduct species-specific studies (rodent vs. non-rodent) and validate dosing protocols. Use orthogonal assays (e.g., Ames test for mutagenicity, comet assay for DNA damage) to confirm findings. If IARC/OSHA classifications are absent, prioritize in silico toxicity prediction tools (e.g., ProTox-II) with follow-up in vitro hepatotoxicity screening (e.g., HepG2 assays) .

Q. What advanced techniques are recommended for characterizing stereochemical purity?

Chiral HPLC or SFC (supercritical fluid chromatography) with chiral stationary phases can resolve enantiomers. For absolute configuration determination, X-ray crystallography (via SHELXL ) or electronic circular dichroism (ECD) combined with computational simulations is essential. Racemic mixtures require resolution using chiral auxiliaries or enzymatic methods .

Data Contradiction and Optimization Challenges

Q. How can researchers optimize bioactivity when structural modifications reduce potency?

If substitutions (e.g., replacing piperidin-4-amine with azetidin-3-amine) lower activity, revert to the parent scaffold and explore alternative functionalizations. For example:

- Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to enhance binding affinity.

- Use prodrug strategies to improve bioavailability without altering the core structure. Parallel artificial membrane permeability assays (PAMPA) can guide optimization .

Q. What strategies mitigate instability in aqueous solutions during formulation studies?

Lyophilization or nanoencapsulation (e.g., liposomes) can enhance stability. Buffering agents (e.g., citrate) or antioxidants (e.g., ascorbic acid) may prevent hydrolysis or oxidation. Real-time stability studies under ICH guidelines (25°C/60% RH) are mandatory for preclinical candidates .

Methodological Best Practices

Q. How should crystallographers refine structures of this compound when twinning or disorder occurs?

For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For disorder, apply PART/SUMP restraints and validate with difference Fourier maps. High-resolution data (≤1.0 Å) improves refinement reliability. Cross-validate with spectroscopic data to ensure structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.